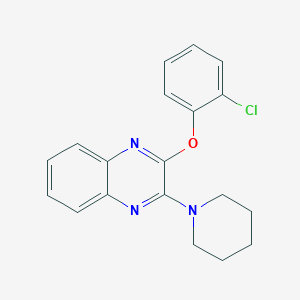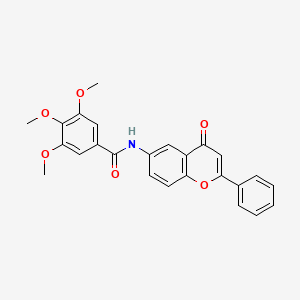
3,4,5-trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of the phenyl group and the trimethoxybenzamide moiety. Common reagents used in these reactions include methoxybenzene derivatives, phenylacetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process is carefully monitored to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chromen-4-one core or the phenyl group.
Substitution: Substitution reactions can occur at the methoxy groups or the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with tubulin or other proteins involved in cell division, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 4-(5-Hydroxy-3,6,7-trimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside
- 2-(5-Hydroxy-3,6,7-trimethoxy-4-oxo-4H-chromen-2-yl)-4,5-dimethoxyphenyl β-D-glucopyranoside
Uniqueness
3,4,5-Trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, is known for enhancing the compound’s stability and bioactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H21NO6 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
InChI |
InChI=1S/C25H21NO6/c1-29-22-11-16(12-23(30-2)24(22)31-3)25(28)26-17-9-10-20-18(13-17)19(27)14-21(32-20)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,26,28) |
InChI Key |
GGFTUVZKLDOBDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


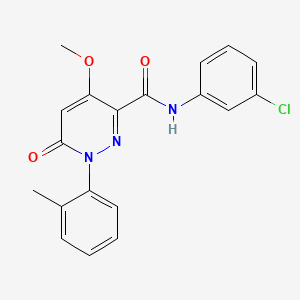
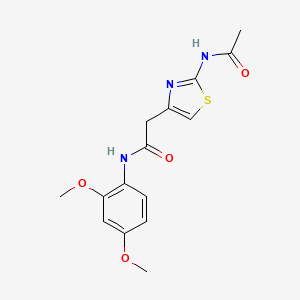
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B11274585.png)
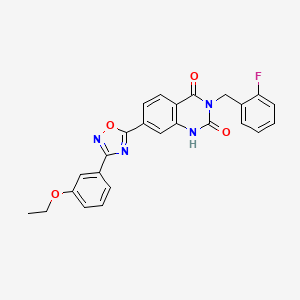
![N-(3-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11274595.png)
![8-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11274603.png)
![9-(4-methoxyphenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274607.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11274614.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B11274628.png)

![2-methyl-3-[4-(propan-2-yl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B11274639.png)
![5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11274641.png)
![N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11274649.png)
